Adrenalone hydrochloride
Overview
Description
Adrenalone Hydrochloride is an adrenergic agonist primarily used as a topical vasoconstrictor and hemostatic agent. It is the ketone form of epinephrine (adrenaline) and mainly acts on alpha-1 adrenergic receptors, with little affinity for beta receptors . This compound has been used to prolong the action of local anesthetics and is largely obsolete today, having been replaced by other hemostatics such as thrombin and fibrinogen .
Mechanism of Action
Target of Action
Adrenalone hydrochloride, also known as adrenalone, is an adrenergic agonist . Its primary targets are alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of various physiological processes such as vasoconstriction .
Mode of Action
Adrenalone interacts with its targets, the alpha-1 adrenergic receptors, by binding to them . This binding triggers a series of biochemical reactions that result in vasoconstriction . Unlike epinephrine, adrenalone has little affinity for beta receptors .
Biochemical Pathways
Adrenalone’s action on alpha-1 adrenergic receptors affects the biochemical pathways involved in vasoconstriction . After local application, only traces of adrenalone are found in the blood, which is partly a consequence of the vasoconstriction caused by the drug via alpha-1 adrenergic receptors .
Pharmacokinetics
Adrenalone is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) . This metabolism process affects the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s bioavailability is influenced by these processes, with only traces of adrenalone found in the blood after local application .
Result of Action
The primary result of adrenalone’s action is vasoconstriction . This effect is used therapeutically as a topical vasoconstrictor and hemostatic . Excessive vasoconstriction by adrenalone may lead to local necrosis .
Action Environment
The action, efficacy, and stability of adrenalone can be influenced by various environmental factors. For instance, the drug’s systemic resorption is very low, which means that it is unlikely to have adverse effects even if it passes into breast milk . Furthermore, the drug’s solubility in water, ethanol, and diethyl ether is low , which can affect its distribution and action in different environments.
Biochemical Analysis
Biochemical Properties
Adrenalone hydrochloride mainly acts on alpha-1 adrenergic receptors, but has little affinity for beta receptors . It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) during its metabolism .
Cellular Effects
This compound, when applied locally, causes vasoconstriction via alpha-1 adrenergic receptors . This vasoconstriction may lead to local necrosis . It also has a hypertensive (blood pressure increasing) action .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . It is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) .
Temporal Effects in Laboratory Settings
After local application, only traces of this compound are found in the blood, which is partly a consequence of the vasoconstriction caused by the drug via alpha-1 adrenergic receptors . Its hypertensive action has been found to be about 0.5% that of epinephrine at equivalent plasma concentrations .
Metabolic Pathways
This compound is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) . This suggests that it is involved in the metabolic pathways of these enzymes.
Transport and Distribution
It is known that after local application, only traces of the compound are found in the blood .
Subcellular Localization
Given its biochemical properties and its interactions with alpha-1 adrenergic receptors , it is likely that it is localized in areas where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenalone Hydrochloride can be synthesized from N-protected adrenalone through asymmetric hydrogenation. This process involves using a catalyst system such as [Rh(COD)Cl]2 and a chiral, bidentate phosphine ligand . The reaction conditions typically include hydrogenation under controlled temperature and pressure to achieve the desired stereochemistry.
Industrial Production Methods: The industrial production of this compound involves a series of steps starting from the precursor compound, which undergoes various chemical transformations including protection, hydrogenation, and deprotection steps. The final product is then purified and converted into its hydrochloride salt form for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Adrenalone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Adrenalone can be oxidized to form adrenochrome, a process that can be studied using UV-Vis spectroscopy.
Reduction: The compound can be reduced to its corresponding alcohol form under specific conditions.
Substitution: Various substitution reactions can occur on the aromatic ring or the amino group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen in an alkaline medium, which leads to the formation of adrenochrome.
Reduction: Reducing agents such as sodium borohydride can be used to convert the ketone group to an alcohol.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Adrenochrome
Reduction: Corresponding alcohol form of Adrenalone
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Adrenalone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical quality tests and assays.
Biology: Studied for its effects on adrenergic receptors and its role in vasoconstriction.
Medicine: Historically used to prolong the action of local anesthetics and as a hemostatic agent.
Industry: Utilized in the development of new adrenergic agonists and related compounds.
Comparison with Similar Compounds
Epinephrine (Adrenaline): Unlike Adrenalone, epinephrine acts on both alpha and beta adrenergic receptors, making it more versatile in its applications.
Norepinephrine: Similar to epinephrine but primarily acts on alpha receptors and has a more pronounced effect on blood pressure.
Phenylephrine: Another alpha-1 adrenergic agonist used as a decongestant and vasopressor.
Uniqueness of Adrenalone Hydrochloride: this compound is unique in its selective action on alpha-1 adrenergic receptors and its historical use as a hemostatic agent. Its ketone structure differentiates it from other adrenergic agonists like epinephrine, which has an alcohol group instead .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,10-12H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRBDMYOUQTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-45-6 (Parent) | |
Record name | Adrenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30211026 | |
Record name | Adrenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62-13-5 | |
Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adrenalone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adrenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(3,4-dihydroxyphenyl)-2-oxoethyl]methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADRENALONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82YWE2IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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